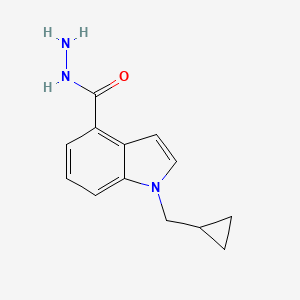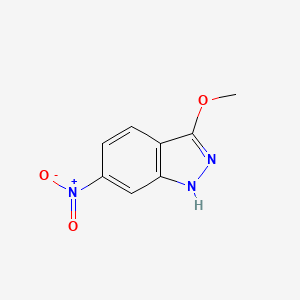
5-(1H-indazol-5-yl)-1,3,4-oxadiazole-2-thiol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- Corrosion Inhibition Properties : Derivatives of 1,3,4-oxadiazole, such as 5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazole-2-thiol, have been investigated for their ability to inhibit corrosion in mild steel in acidic environments. The studies reveal the formation of protective layers on the steel surface, substantiated by scanning electron microscopy (SEM) and other electrochemical methods (Ammal, Prajila, & Joseph, 2018).
Antimicrobial and Antifungal Activities
- Synthesis and Antimicrobial Activity : Various derivatives of 1,3,4-oxadiazole, similar in structure to 5-(1H-indazol-5-yl)-1,3,4-oxadiazole-2-thiol, have been synthesized and tested for their antimicrobial properties. These compounds have shown significant activity against bacteria, molds, and yeasts (Tien et al., 2016).
- Antifungal Activities : Some derivatives of 1,3,4-oxadiazole have been synthesized and shown to exhibit fungicidal activity. These compounds have demonstrated the ability to inhibit fungal growth in vitro, making them potential candidates for antifungal applications (Chen et al., 2007).
Antioxidant Properties
- Antioxidant Activity : Derivatives of 1,3,4-oxadiazole-2-thiol, like 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol, have been synthesized and evaluated for their antioxidant activities. These compounds have shown significant radical scavenging potential, comparable to standard antioxidants (Mohana & Kumar, 2013).
Potential Medical Applications
- Anti-Inflammatory and Anti-Thrombotic Properties : Certain derivatives of 1,3,4-oxadiazole-2-thiol have been studied for their in-vitro and in-vivo anti-inflammatory activities, along with anti-thrombotic properties in rats. These compounds have shown significant efficacy, suggesting potential for development into anti-inflammatory pharmaceutical products (Basra et al., 2019).
- Cytotoxic Studies : Novel compounds based on 1,3,4-oxadiazole have been evaluated for their cytotoxic activity against human cancer cell lines. The introduction of the 1,3,4-oxadiazole-2-thiol moiety has shown a dramatic enhancement in cytotoxic activity, indicating potential as cancer treatment agents (Zhang et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(1H-indazol-5-yl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4OS/c15-9-13-12-8(14-9)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H,10,11)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXQNZAQCZFSIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=NNC(=S)O3)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301233063 | |
| Record name | 5-(1H-Indazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-indazol-5-yl)-1,3,4-oxadiazole-2-thiol | |
CAS RN |
1005205-27-5 | |
| Record name | 5-(1H-Indazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005205-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1H-Indazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B1404097.png)












